5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one
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Overview
Description
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 2-chlorophenyl group to the oxadiazole ring.
Synthesis of the pyridin-2(1H)-one core: This can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the 3,5-dimethylisoxazol-4-yl)methyl group: This step may involve a nucleophilic substitution reaction to introduce the isoxazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one: can be compared with other compounds containing oxadiazole, isoxazole, and pyridinone moieties.
Similar compounds: 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one, 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c1-11-15(12(2)26-22-11)10-24-9-13(7-8-17(24)25)19-21-18(23-27-19)14-5-3-4-6-16(14)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSDGXGBBUIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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